molecular formula C29H26O4 B11147372 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11147372
M. Wt: 438.5 g/mol
InChI Key: KAHBOSKMAQYMPW-UHFFFAOYSA-N
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Description

3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that combines elements of biphenyl and chromen

Preparation Methods

The synthesis of 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves several steps. The synthetic route typically starts with the preparation of the biphenyl and chromen intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired application .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one include:

  • 3-(2-[1,1’-biphenyl]-4-yl-2-oxoethoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 3-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methyl-6H-benzo[c]chromen-6-one
  • 3-(2-(1,1’-biphenyl)-4-yl-2-oxoethoxy)-4-methyl-6H-benzo[c]chromen-6-one

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .

Properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

4-methyl-3-[2-oxo-2-(4-phenylphenyl)ethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C29H26O4/c1-19-27(17-16-24-23-10-6-3-7-11-25(23)29(31)33-28(19)24)32-18-26(30)22-14-12-21(13-15-22)20-8-4-2-5-9-20/h2,4-5,8-9,12-17H,3,6-7,10-11,18H2,1H3

InChI Key

KAHBOSKMAQYMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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